ethyl 2-(9H-purin-8-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(7H-purin-8-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDYXHKZVQEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC=NC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601084-36-9 | |
| Record name | ethyl 2-(9H-purin-8-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of Ethyl 2 9h Purin 8 Yl Acetate
Reactions Involving the Purine (B94841) Heterocycle
The purine ring system, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, exhibits a complex reactivity pattern. The electron-deficient nature of the pyrimidine ring and the electron-rich character of the imidazole ring influence the regioselectivity of various reactions. nih.gov
Electrophilic Aromatic Substitution (e.g., halogenation at C2, C6, C8)
Electrophilic substitution on the purine ring is generally challenging due to the presence of electron-withdrawing nitrogen atoms. researchgate.net However, the C8 position of the imidazole ring is the most susceptible to electrophilic attack due to its relatively higher electron density compared to the pyrimidine ring carbons.
Halogenation, a key electrophilic substitution, can be achieved at various positions of the purine core. Direct chlorination and bromination at the C8-position are common electrophilic substitution reactions. nih.gov Iodination can also occur at this position through halogen exchange reactions. nih.gov While fluorination at C8 is less direct, it can be accomplished through methods like lithiation followed by reaction with an electrophilic fluorine source. auburn.edu The reactivity of the purine C8 position is significantly influenced by the substituents on the ring. wur.nl
| Position | Halogenation Reaction | Reagents | Notes |
| C8 | Chlorination | Various chlorinating agents | A common electrophilic substitution. nih.gov |
| C8 | Bromination | Brominating agents | Readily occurs via electrophilic substitution. nih.gov |
| C8 | Iodination | Halogen exchange | Indirect method for introducing iodine. nih.gov |
| C8 | Fluorination | Lithiation then F+ source | Requires activation of the C8 position. auburn.edu |
Nucleophilic Aromatic Substitution (e.g., amination at C2, C6)
The electron-deficient pyrimidine ring of the purine system is susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions, especially when activated by a leaving group. Amination at these positions is a crucial transformation for synthesizing various biologically active purine derivatives. For instance, 6-chloropurines can be converted to 6-aminopurines through nucleophilic displacement of the chloride with an amine. mdpi.com This type of reaction is fundamental in the synthesis of many purine-based compounds.
Cyanation Reactions at Purine Ring Positions (e.g., C8-cyanation)
Direct C-H cyanation of purines represents a powerful method for introducing a cyano group, a versatile synthetic handle. The C8 position is the most common site for direct cyanation due to the electronic properties of the imidazole ring. mdpi.com This transformation can be achieved through methods like activation with triflic anhydride (B1165640) followed by reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com The cyano group at the C8 position can then be further manipulated to create a variety of other functional groups. mdpi.comacs.org
Transformations of the Ethyl Acetate (B1210297) Side Chain
The ethyl acetate group at the 8-position of the purine ring provides a site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
Ester Hydrolysis and Transesterification
The ethyl ester of ethyl 2-(9H-purin-8-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(9H-purin-8-yl)acetic acid. evitachem.comsmolecule.comevitachem.com This hydrolysis is a fundamental reaction that opens the door to further derivatization of the side chain. The rate of hydrolysis is dependent on both pH and temperature. researchgate.net Transesterification, the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible transformation.
| Transformation | Conditions | Product |
| Ester Hydrolysis | Acidic or Basic | 2-(9H-purin-8-yl)acetic acid evitachem.comsmolecule.comevitachem.com |
| Transesterification | Alcohol, Acid/Base Catalyst | Corresponding new ester |
Amide Formation and Related Condensation Reactions
The carboxylic acid obtained from the hydrolysis of this compound can be readily converted into a wide range of amides through condensation reactions with various amines. hmdb.ca This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or other modern peptide coupling agents. fishersci.co.ukorganic-chemistry.org These methods facilitate the formation of the amide bond with high efficiency. mdpi.com The resulting amides are often explored for their potential biological activities.
| Reagent Class | Examples |
| Carbodiimides | DCC, EDC fishersci.co.uk |
| Aminium/Uronium Salts | HATU, HBTU fishersci.co.uk |
| Phosphonium Salts | PyBOP |
Reactions at the α-Carbon of the Acetate Moiety (e.g., Knoevenagel, Michael additions)
The methylene (B1212753) group (α-carbon) in the acetate side chain of this compound is positioned between two electron-withdrawing groups: the purine ring and the ester carbonyl group. This positioning confers acidic character to the α-protons, making the carbon a nucleophile suitable for various carbon-carbon bond-forming reactions.
Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond. organic-chemistry.org While specific examples with this compound are not extensively documented, the reactivity of analogous systems, such as ethyl cyanoacetate, is well-established in this reaction. arkat-usa.orgresearchgate.net The reaction with an aldehyde (R-CHO) would proceed via the formation of a purinyl-substituted acrylic ester.
The general mechanism involves the deprotonation of the α-carbon by a base (e.g., piperidine, pyridine), followed by nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration. organic-chemistry.org The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. arkat-usa.orgscielo.org.mx For instance, the use of ionic liquids or solid-supported catalysts like magnesium oxide has been shown to promote Knoevenagel condensations effectively. arkat-usa.orgresearchgate.net
Michael Addition:
The active methylene group of this compound can also act as a Michael donor, participating in a conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net In aza-Michael reactions, weak nitrogen nucleophiles add to electron-deficient alkenes. rsc.org Similarly, the carbanion generated from this compound can add to acceptors like acrylates or enones. This reaction, usually catalyzed by a base, results in the formation of a new carbon-carbon single bond at the β-position of the acceptor. The reaction conditions, including the choice of base and solvent, are critical for the success of the addition. researchgate.net
Table 1: Potential Reactions at the α-Carbon of this compound
| Reaction Type | Reactant | Catalyst/Conditions | Potential Product |
| Knoevenagel Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine, Ethanol (B145695), Reflux | Ethyl 2-(9H-purin-8-yl)-3-phenylacrylate |
| Michael Addition | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Sodium Ethoxide, Ethanol | Ethyl 4-oxo-2-(9H-purin-8-yl)pentanoate |
Heterocyclization Reactions Involving the Side Chain
The bifunctional nature of this compound, possessing both a reactive side chain and a purine core with multiple nitrogen atoms, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The side chain can be chemically modified and then induced to cyclize with the purine ring.
One common strategy involves the intramolecular cyclization of a derivative to form a new ring fused to the purine nucleus. For example, reaction of 8-bromo-1,3-dimethylxanthine (a purine derivative) with amines can lead to the formation of pyrimido[2,1-f]purinediones. uniroma1.it This suggests that functionalization of the acetate side chain of this compound, followed by intramolecular condensation, could yield novel tricyclic purine analogs.
For instance, conversion of the ester group to a hydrazide, followed by reaction with a suitable electrophile, could set the stage for cyclization onto one of the purine nitrogens. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles through Vilsmeier amidination and subsequent heterocyclization provides a model for how such transformations might be designed. mdpi.com The reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, an analog of the title compound, with various reagents has been shown to produce a variety of fused heterocycles, including pyrazole (B372694) and pyridine (B92270) derivatives. semanticscholar.orgresearchgate.netajol.info
A plausible synthetic route towards a pyrimido[2,1-i]purinone system could involve an initial Knoevenagel condensation of this compound with an isocyanate or isothiocyanate, followed by an intramolecular cyclization. This type of reaction would lead to the formation of a six-membered ring fused to the imidazole portion of the purine. The synthesis of pyrimido[1,2-b] arkat-usa.orgnih.govmolport.comresearchgate.nettetrazines from aminopyrimidine derivatives and hydrazonoyl chlorides illustrates the utility of building new heterocyclic rings onto existing pyrimidine structures. researchgate.net
Table 2: Potential Heterocyclization Reactions
| Starting Material Derivative | Reagent for Cyclization | Potential Fused Heterocycle |
| Ethyl 2-(9H-purin-8-yl)-3-aminoacrylate | Formic Acid | Pyrimido[2,1-i]purinone derivative |
| 2-(9H-Purin-8-yl)acetohydrazide | Phosgene or equivalent | Triazolo-fused purine derivative |
| This compound | Urea, strong base | Pyrimido[2,1-i]purine-dione derivative |
Stability and Degradation Pathways Under Various Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The molecule contains two primary functional groups susceptible to degradation: the ester linkage and the purine ring system.
Hydrolysis:
The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will undergo hydrolysis to yield ethanol and 2-(9H-purin-8-yl)acetic acid. This reaction is reversible.
Base-Catalyzed Saponification: Under basic conditions (e.g., aqueous sodium hydroxide), the ester will undergo irreversible saponification to form ethanol and the corresponding carboxylate salt of 2-(9H-purin-8-yl)acetic acid.
Purine Ring Stability:
The purine ring itself is generally stable but can be subject to degradation under harsh conditions.
Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the imidazole and/or pyrimidine rings of the purine system. For example, the oxidation of xanthine (B1682287), a related purine, by xanthine oxidase leads to uric acid, demonstrating the reactivity of the C8 position. biointerfaceresearch.com
Photochemical Degradation: Although specific data for this compound is scarce, purine derivatives can be sensitive to UV radiation, which may lead to complex degradation pathways. The use of certain purine-functionalized ferrocene (B1249389) derivatives as photocatalysts highlights the potential for redox processes involving the purine moiety. nih.gov
Extreme pH: At very low or high pH, the purine ring may undergo hydrolytic cleavage, although this typically requires more forcing conditions than ester hydrolysis.
The stability of the compound is a critical consideration for its storage and handling. It is typically stored in a dry, cool environment to minimize hydrolysis and other degradation reactions. bldpharm.com
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. For ethyl 2-(9H-purin-8-yl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the purine (B94841) core and the ethyl acetate (B1210297) substituent.
Interactive Table: Predicted ¹H NMR Signals for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Purine NH | Variable (Broad Singlet) | s (br) | 1H |
| Purine H-2 / H-6 | ~8.0 - 9.0 | s | 2H |
| Purine-CH₂-COO | ~4.0 | s | 2H |
| O-CH₂-CH₃ | ~4.2 | q | 2H |
| O-CH₂-CH₃ | ~1.3 | t | 3H |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet, and 'br' denotes a broad signal.
Carbon-13 (¹³C) NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would appear as a single line. This provides a carbon count and information about the type of carbon (e.g., carbonyl, aromatic, aliphatic). The molecule has nine distinct carbon environments.
The spectrum would be expected to show signals for the five carbons of the purine ring system, one carbonyl carbon from the ester, the methylene (B1212753) carbon of the acetate group, and the two carbons of the ethyl ester substituent.
Interactive Table: Predicted ¹³C NMR Signals for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 |
| C4, C8 (Purine) | ~150 - 155 |
| C2, C6 (Purine) | ~140 - 150 |
| C5 (Purine) | ~120 - 125 |
| O-C H₂-CH₃ | ~61 |
| Purine-C H₂-COO | ~35 |
| O-CH₂-C H₃ | ~14 |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet and the triplet signals.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the carbon signals for the ethyl group (O–CH₂ and –CH₃) and the acetate methylene group (Purine–CH₂) by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:
Correlations from the purine H-2 and H-6 protons to various carbons within the purine ring, confirming the ring structure.
A correlation from the acetate methylene protons (Purine–CH₂) to the purine C-8 and the carbonyl carbon (C=O), confirming the attachment of the acetate group to the purine ring.
Correlations from the ethyl group protons to the carbonyl carbon, confirming the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₄O₂), the calculated exact mass is used as a reference to compare with the experimental value. The close agreement between the measured and calculated mass confirms the molecular formula.
Interactive Table: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated m/z |
| [C₉H₁₁N₄O₂]⁺ | [M+H]⁺ | 207.0877 |
| [C₉H₁₀N₄O₂Na]⁺ | [M+Na]⁺ | 229.0696 |
Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes. The exact mass of the neutral molecule is 206.0804 Da. jmcs.org.mx
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of moderately polar molecules. In the context of analyzing this compound, ESI would typically be used to generate protonated molecules, [M+H]⁺, in the gas phase with minimal fragmentation. This allows for the clear determination of the molecular weight. ESI is often the ionization source coupled with an HRMS analyzer (e.g., ESI-TOF) to obtain the precise mass measurements discussed previously.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the purine ring, the ethyl ester group, and the methylene bridge.
Key expected vibrational frequencies are associated with the stretching and bending of specific bonds. The purine core would be identified by N-H stretching vibrations, typically appearing in the range of 3200-3500 cm⁻¹, and C=N and C=C stretching vibrations within the aromatic system, found between 1400-1650 cm⁻¹. The ethyl acetate moiety gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester, which is expected around 1735-1750 cm⁻¹. docbrown.infonist.gov Additionally, C-O stretching vibrations from the ester group would be visible in the 1000-1300 cm⁻¹ region. docbrown.info Aliphatic C-H stretching from the ethyl and methylene groups would appear just below 3000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 | N-H Stretch | Purine Ring |
| 2900-3000 | C-H Stretch (sp³) | Ethyl, Methylene |
| 1735-1750 | C=O Stretch | Ethyl Ester |
| 1400-1650 | C=C and C=N Stretch | Purine Ring |
| 1000-1300 | C-O Stretch | Ethyl Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the purine ring system, being an aromatic heterocycle, is the primary chromophore. This system undergoes π → π* and n → π* electronic transitions when it absorbs UV radiation.
Purine derivatives typically exhibit strong absorption maxima in the UV region, often around 260 nm. uva.nlnih.gov These absorptions are characteristic of the conjugated π-electron system of the heterocyclic rings. The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the purine core. UV-Vis spectroscopy is also a valuable quantitative tool, used alongside techniques like HPLC to determine the concentration and assess the purity of the compound. uva.nl
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~260 nm | π → π | Purine Ring |
| >300 nm (weak) | n → π | Purine, C=O |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, isolation, and purity verification of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds. For purine derivatives, a reverse-phase HPLC method is commonly employed. sigmaaldrich.comnih.gov This would typically involve a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water. Detection is usually performed using a UV detector set to the compound's maximum absorbance wavelength (λmax), as determined by UV-Vis spectroscopy. researchgate.net The purity is calculated from the relative peak area in the resulting chromatogram, with assays for similar compounds often requiring ≥95% purity. nih.gov
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV at λmax (~260 nm) |
| Flow Rate | 1.0 mL/min |
| Application | Purity assessment, quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Due to the polarity and relatively high boiling point of this compound, direct analysis can be challenging. Therefore, derivatization, such as silylation with agents like BSTFA, is often performed to increase volatility and thermal stability. jmaterenvironsci.com
The sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar ZB-5MS). scholarsresearchlibrary.com The separated components enter the mass spectrometer, which provides data on the molecular weight and fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 206, corresponding to the molecular weight of the compound. nih.gov Characteristic fragments would include ions resulting from the loss of the ethoxy group (-OC₂H₅), the entire ethyl acetate side chain, or fragments from the purine ring itself.
Table 4: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | Condition |
| Column | Non-polar capillary (e.g., ZB-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Initial oven temp 70°C, ramp to >260°C |
| Detection | Mass Spectrometry (Electron Ionization) |
| Derivatization | Potentially required (e.g., silylation) |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds, and determine purity. nih.gov For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate (e.g., Silica Gel 60 F254) serves as the stationary phase. open.ac.uk The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. researchgate.netresearchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After elution, the spots are visualized under UV light (at 254 nm), which causes the indicator in the plate to fluoresce while the UV-absorbing compound appears as a dark spot.
Table 5: Representative Thin-Layer Chromatography (TLC) System
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 on aluminum or glass plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV lamp (254 nm) |
| Application | Reaction monitoring, purity check |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This method provides unambiguous data on bond lengths, bond angles, and torsional angles. For a definitive structural proof of this compound, a single crystal of the compound would be grown and analyzed.
While specific data for this exact molecule is not widely published, analysis of closely related structures, such as ethyl adenine-9-acetate, provides insight into the expected findings. nih.gov The crystal structure would confirm the planarity of the fused purine ring system. It would also reveal the conformation of the flexible ethyl acetate side chain relative to the ring. Crucially, this technique elucidates the intermolecular forces that govern the crystal packing, such as hydrogen bonds between the N-H of the purine ring of one molecule and the carbonyl oxygen or a ring nitrogen of a neighboring molecule. nih.gov
Table 6: Hypothetical X-ray Crystallography Data Parameters
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths & Angles | Precise values for all bonds and angles in the molecule |
| Intermolecular Forces | Identification of hydrogen bonds, π-π stacking, etc. |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometric optimization, a process that determines the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. bohrium.com For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict key structural parameters. bohrium.com This process involves adjusting the molecule's geometry to find the minimum on its potential energy surface. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is representative of typical DFT calculation results for similar heterocyclic compounds and serves as an illustrative example.)
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C4-C5 (Purine) | 1.39 Å |
| Bond Length | N7-C8 (Purine) | 1.37 Å |
| Bond Length | C8-Cα (Acetate) | 1.51 Å |
| Bond Length | Cβ=O (Ester) | 1.21 Å |
| Bond Angle | N7-C8-N9 (Purine) | 105.2° |
| Bond Angle | C5-C8-Cα | 128.5° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net For purine derivatives, the HOMO is typically located over the purine ring system, indicating this is the most likely site for electrophilic attack. The LUMO is also often distributed across the heterocyclic ring. ub.edu
Table 2: Representative FMO Energies for this compound (Note: These values are illustrative, based on typical results for purine analogues.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.70 |
| Energy Gap (ΔE) | 5.15 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netyoutube.com The MEP map displays different potential values on the electron density surface, color-coded for interpretation. Regions of negative potential (typically red and yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the purine ring and the carbonyl oxygen of the ethyl acetate group are expected to be the most electron-rich sites (negative potential). acs.org Conversely, the hydrogen atom attached to the N9 position of the purine ring would exhibit a strong positive potential, making it a likely site for hydrogen bonding. acs.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a view of the molecule's conformational landscape, revealing its flexibility and the different shapes it can adopt in solution. For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the ethyl acetate side chain to the purine core. This analysis helps to understand how the molecule might change its conformation to fit into the active site of a biological target, a crucial aspect for drug design. nih.gov
Molecular Docking Studies for Hypothetical Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. researchgate.net Purine analogues are known to interact with a wide range of biological targets, particularly protein kinases, by mimicking the structure of adenosine (B11128) triphosphate (ATP). google.com Hypothetical docking studies of this compound against various kinase active sites could be performed to predict its potential as a kinase inhibitor. nih.gov The results are typically reported as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction.
Table 3: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only.)
| Hypothetical Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Casein Kinase 1 (CK1) | -7.8 | Val, Leu, Gly |
| Glycogen Synthase Kinase 3 (GSK-3) | -8.2 | Lys, Asp, Val |
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly DFT, can be used to predict various spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. oatext.com By calculating the vibrational frequencies and chemical shifts, these models can provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net Discrepancies between the predicted and experimental spectra can often be rationalized by considering environmental factors such as solvent effects and intermolecular interactions in the solid state.
Table 4: Predicted Spectroscopic Data for this compound (Note: These values are illustrative examples based on theoretical calculations for similar structures.)
| Spectroscopic Data | Functional Group / Atom | Predicted Value |
|---|---|---|
| FT-IR Vibrational Frequency | N-H stretch (purine) | 3450 cm⁻¹ |
| FT-IR Vibrational Frequency | C=O stretch (ester) | 1735 cm⁻¹ |
| FT-IR Vibrational Frequency | C-N stretch (ring) | 1350 cm⁻¹ |
| ¹H NMR Chemical Shift | H attached to C2 (purine) | δ 8.9 ppm |
| ¹H NMR Chemical Shift | H attached to C6 (purine) | δ 9.1 ppm |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling has become an indispensable tool in modern organic chemistry for unraveling complex reaction mechanisms at a molecular level. For intricate heterocyclic systems like purine derivatives, theoretical investigations provide profound insights into reaction pathways, transition states, and the energetics involved, which are often difficult to determine through experimental means alone. The application of these computational methods to this compound and related structures allows for a detailed understanding of their formation and reactivity, guiding the rational design of synthetic routes and the development of new derivatives.
Advanced computational techniques, particularly those based on Density Functional Theory (DFT), are frequently employed to map the potential energy surface of a reaction. nih.govtandfonline.commdpi.com These methods facilitate the identification of intermediates and, crucially, the transition state structures that connect reactants to products. By calculating the energy barriers associated with different potential pathways, researchers can predict the most favorable reaction mechanism. For instance, in the synthesis of various purine and pyrimidine (B1678525) derivatives, DFT calculations have been used to compare experimental results with theoretical values, often finding a strong correlation. nih.govresearchgate.net
A powerful approach for decoding reaction mechanisms is the Bond Evolution Theory (BET), which analyzes the flow of electron density along a reaction coordinate. researchgate.netacs.org This method provides a rigorous, step-by-step description of bond formation and cleavage events. A study on the cyclocondensation reaction between a complex pyrimidine derivative and ethylenediamine (B42938) illustrates the utility of this approach. researchgate.net Researchers used DFT calculations at the ωB97XD/6–311++G(d,p) level of theory to explore the potential energy surface and found that the reaction proceeds through three possible channels. researchgate.net The BET analysis of the most favorable channel detailed the precise sequence of chemical events, including the formation of specific covalent bonds and the restoration of nitrogen lone pairs, which culminated in the formation of the final product and the elimination of a water molecule. researchgate.net
While direct computational studies on the reaction mechanism of this compound are not extensively documented in public literature, the methodologies applied to analogous systems provide a clear framework for how such an investigation would proceed. The synthesis of the purine core typically involves a cyclocondensation reaction. jlu.edu.cn Computational modeling could be used to elucidate the mechanism of this key step. For example, in the common synthesis involving the cyclization of a substituted pyrimidine or imidazole (B134444) precursor, DFT calculations could map the pathway of the intramolecular or intermolecular condensation, identify the rate-determining step, and explain the observed regioselectivity. thieme-connect.de
The table below summarizes findings from a representative computational study on a related heterocyclic system, demonstrating the type of data that can be generated to elucidate a reaction mechanism.
| Parameter | Description |
|---|---|
| Studied Reaction | Cyclocondensation of ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle with ethylenediamine. |
| Computational Method | Density Functional Theory (DFT) with the ωB97XD functional. |
| Basis Set | 6-311++G(d,p) |
| Key Findings | The potential energy surface revealed three distinct reaction channels. |
| Channel-2 was identified as the most favorable pathway, consistent with experimental observations. | |
| Mechanism Analysis Tool | Bond Evolution Theory (BET) |
| BET Insights | Provided a detailed description of the bond formation/cleavage sequence, identifying specific Structural Stability Domains (SSDs) for each step of the reaction. |
By applying these established computational strategies, a detailed mechanistic portrait of the synthesis and reactivity of this compound can be developed. Such studies would not only affirm the proposed reaction pathways but also offer predictive power for optimizing reaction conditions and exploring the synthesis of novel, structurally related purine compounds.
Based on a comprehensive review of available scientific literature, there is currently no specific research data published that details the mechanistic biological studies of the chemical compound this compound, as per the requested outline.
The provided search results contain information on a variety of other purine derivatives and their interactions with biological targets. For instance, studies on different purine-containing molecules have shown activities such as:
Enzyme Inhibition: Certain purine analogues have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) jst.go.jpnih.gov and various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K). google.comacs.orgfrontiersin.orgnih.govacs.org
Receptor Binding: Various modified purines, particularly adenine (B156593) derivatives, have been studied for their binding affinity to adenosine receptors. d-nb.infoacs.orgmdpi.comnih.gov
Nucleic Acid Interactions: The purine structure is a fundamental component of nucleic acids, and some synthetic derivatives have been evaluated for their potential to modulate nucleic acid metabolic pathways. cymitquimica.com
Cellular Pathway Modulation: Different purine-based compounds have been shown to influence cell cycle progression and signal transduction cascades. google.comfrontiersin.orgmdpi.com
However, none of these studies specifically name or provide experimental data for this compound. The available information relates to compounds with different substitution patterns on the purine ring or different functional groups.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound as requested, due to the absence of specific studies on this compound in the public domain.
Cellular Pathway Modulation
Induction of Apoptosis (mechanistic pathways)
Currently, there is a lack of specific published research investigating the induction of apoptosis by this compound and its underlying mechanistic pathways.
However, studies on other substituted purine derivatives have demonstrated apoptosis-inducing capabilities through various mechanisms. For instance, Reversine, a substituted purine, has been shown to induce apoptosis in human renal cell carcinoma cells through caspase-dependent pathways. dovepress.com Treatment with Reversine resulted in the activation of cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP). dovepress.com The apoptotic effects could be partially suppressed by a pan-caspase inhibitor, Z-VAD-FMK, indicating the involvement of caspases in the cell death process. dovepress.com Another study on novel purine-hybridized triazole derivatives showed that some compounds induced apoptosis in cancer cell lines, suggested by increased caspase activity. mdpi.com These examples from related purine analogues highlight potential, yet unconfirmed, mechanisms by which purine derivatives might exert cytotoxic effects.
Role in Purine and Pyrimidine Metabolic Pathways
There is no specific information available in the scientific literature detailing the role of this compound in purine and pyrimidine metabolic pathways.
In a broader context, many protozoan parasites are unable to synthesize purines de novo and are dependent on a purine salvage pathway to acquire them from their host. mdpi.comresearchgate.net This dependency makes the enzymes in the purine salvage pathway attractive targets for chemotherapeutic agents. mdpi.com Purine analogues can act as inhibitors of these essential enzymes. For example, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), a key enzyme in the purine salvage pathway, is a target for the purine analogue thioguanosine. nih.govfrontiersin.org Similarly, 8-aminoguanine (B17156) has been found to inhibit purine nucleoside phosphorylase (PNPase), which leads to an alteration of the purine metabolome. nih.gov These findings illustrate that purine derivatives can interfere with purine metabolism, a mechanism that could potentially be relevant for compounds like this compound, though this remains to be experimentally verified.
Investigation of Antiviral, Antibacterial, or Antiprotozoal Mechanisms of Action (without clinical outcomes)
Specific mechanistic studies on the antiviral, antibacterial, or antiprotozoal actions of this compound are not currently available in the published literature. However, the broader class of purine analogues has been extensively studied for these properties.
Antiviral Mechanisms:
Derivatives of purines are known to exhibit antiviral activity. For example, certain N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purines have shown activity against DNA viruses and retroviruses. acs.org Specifically, the 2,6-diaminopurine (B158960) derivative (PMEDAP) was highly active against Herpes Simplex Virus-1 (HSV-1), HSV-2, and Varicella-Zoster Virus (VZV). acs.org The mechanism of action for many nucleoside analogues involves the inhibition of viral DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain. pensoft.net
Antibacterial Mechanisms:
Purine analogues have been investigated as potential antibacterial agents. One strategy involves targeting guanine (B1146940) riboswitches, which are regulatory RNA elements found in some bacteria that control genes involved in purine biosynthesis and transport. nih.gov Guanine analogues that bind to these riboswitches can inhibit bacterial growth by repressing these essential genes. nih.gov Additionally, some flexible analogues of 8-aza-7-deazapurine nucleosides have shown inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. mdpi.com
Antiprotozoal Mechanisms:
The purine salvage pathway is a key target for antiprotozoal drugs, as many protozoan parasites, including Plasmodium falciparum and Trypanosoma cruzi, are purine auxotrophs. mdpi.com A study screening a collection of purine derivatives found that compounds with an N-substituted triazolylmethoxy group at the C6 position of the purine ring were specifically active against P. falciparum. mdpi.com The dependence of these parasites on salvaging purines from their host makes the enzymes in this pathway vulnerable to inhibition by purine analogues. mdpi.comresearchgate.net
While these studies on related compounds provide a framework for how purine derivatives can exert antimicrobial and antiprotozoal effects, dedicated research is needed to determine if this compound possesses similar activities and, if so, by what mechanisms.
Conclusion
Ethyl 2-(9H-purin-8-yl)acetate is a purine (B94841) derivative of significant interest in chemical synthesis and medicinal chemistry. Its structure combines the biologically crucial purine scaffold with a chemically versatile ethyl acetate (B1210297) side chain. This combination makes it not a final product, but rather a valuable starting material and intermediate. Its properties allow for a range of chemical modifications, enabling the construction of large and diverse libraries of novel purine-based compounds. The continued exploration of derivatives synthesized from this building block holds potential for the discovery of new molecules with significant biological activity, contributing to the broader field of drug discovery and development.
Table of Chemical Compounds
Structure Activity Relationship Sar Studies for Mechanistic Insights
Systematic Structural Modifications of the Purine (B94841) Nucleus
The purine core, a privileged scaffold in medicinal chemistry, offers multiple sites for modification, each influencing the compound's interaction with its biological target.
Modifications at the C2, C6, C8, and N9 positions of the purine ring have been shown to significantly impact the activity of purine derivatives.
C2 Position: The introduction of bulky systems at the C2 position of the purine ring has been found to be unfavorable for the cytotoxic activity of some 2,6,9-trisubstituted purine derivatives researchgate.net. This suggests that steric hindrance at this position may interfere with optimal binding to the target.
C6 Position: An arylpiperazinyl system connected at the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity researchgate.net. In studies of 6-substituted purine derivatives as positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres nih.govresearchgate.net. This highlights the importance of the electronic and lipophilic properties of the substituent at this position.
C8 Position: The nature of the substituent at the C8 position is critical. For instance, in a series of 8-arylated purines, compounds with an aniline or an alkyl amide at the C6 position and an aromatic group at the C8 position showed inhibitory activity against glycogen synthase kinase-3 nih.gov. The 8-aromatic group is thought to form hydrophobic contacts within the adenine (B156593) pocket of the protein nih.gov.
N9 Position: Substitution at the N9 position can significantly affect biological activity, though the effects can be varied. For N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, substitution at the N9 atom with various alkyl chains, tetrahydropyran-2-yl, or ethoxyethyl groups influenced their cytokinin activity nih.gov. While some N9-substituted derivatives showed reduced activity compared to the parent compound, others, such as certain N9-methyl and N9-(tetrahydropyran-2-yl) derivatives, maintained or even had enhanced activity . The specific nature of the N9 substituent plays a crucial role in receptor recognition and activation nih.gov.
Table 1: Effect of Substituents on the Purine Nucleus on Biological Activity
| Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| C2 | Bulky systems | Decreased cytotoxic activity | researchgate.net |
| C6 | Arylpiperazinyl system | Increased cytotoxic activity | researchgate.net |
| C6 | Thioether linkage | Superior positive inotropic activity | nih.govresearchgate.net |
| C8 | Aromatic group | GSK-3 inhibition | nih.gov |
| N9 | Alkyl, tetrahydropyran-2-yl | Varied cytokinin activity | nih.gov |
The classical bioisosteric replacement of a carbon-hydrogen (CH) group with a nitrogen atom within the purine-like ring system can significantly alter the physicochemical properties and pharmacological profile of the compound nih.gov. Such modifications can affect the molecule's orbital, steric, electrostatic, and hydrophobic interactions nih.gov.
Studies on purine isosteres, such as pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, have demonstrated that the arrangement of nitrogen atoms in the central scaffold is crucial for interaction with specific cellular targets nih.gov. For example, in a series of purine isosteres designed as antiproliferative agents, the cytotoxic activity was found to be dependent on the specific heterocyclic isomer and the nature of the substituents nih.gov.
Modifications of the Ethyl Acetate (B1210297) Side Chain
The ethyl acetate side chain at the C8 position is a key determinant of the biological activity of ethyl 2-(9H-purin-8-yl)acetate and its analogs. Modifications to this chain have been explored to optimize potency and other pharmacological properties.
The ester functional group is a common target for modification to improve metabolic stability and modulate activity. While direct studies on the ester functionality of this compound are limited, general principles of medicinal chemistry suggest that hydrolysis of the ester to the corresponding carboxylic acid can occur in vivo nih.gov. The resulting carboxylic acid may exhibit different biological activity and pharmacokinetic properties. The conversion of the ester to other functional groups, such as amides or hydrazides, represents a common strategy to create more stable analogs with potentially altered binding modes.
Replacing the ethyl acetate group with other linkers, such as amides and hydrazides, can lead to compounds with improved stability and different biological profiles.
Amide Linkers: Amides are common bioisosteres of esters and are often more resistant to hydrolysis nih.gov. The replacement of the ester in this compound with an amide linker would result in 2-(9H-purin-8-yl)acetamide derivatives. The nitrogen atom of the amide can act as a hydrogen bond donor, potentially forming new interactions with the biological target. The SAR of N-(pyridin-3-yl)acetamide derivatives as PIM-1 kinase inhibitors has been explored, highlighting the importance of the amide linkage for activity researchgate.net.
Hydrazide and Hydrazone Linkers: Hydrazides and their derivatives, hydrazones, are versatile functional groups in medicinal chemistry and have been incorporated into a wide range of biologically active molecules mdpi.commdpi.comresearchgate.netscispace.com. The hydrazide moiety (-CONHNH2) can be further derivatized to form hydrazones (-CONH-N=CHR), which can introduce additional points of interaction and modulate the electronic properties of the molecule. The incorporation of a hydrazide or hydrazone linker in place of the ethyl acetate group could lead to novel purine derivatives with distinct pharmacological profiles.
Table 2: Potential Bioisosteric Replacements for the Ethyl Acetate Side Chain
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Ester (-COOEt) | Carboxylic Acid (-COOH) | Altered solubility and binding |
| Ester (-COOEt) | Amide (-CONH2, -CONHR) | Increased metabolic stability, H-bond donor |
| Ester (-COOEt) | Hydrazide (-CONHNH2) | Versatile intermediate for further derivatization |
| Ester (-COOEt) | Hydrazone (-CONH-N=CHR) | Potential for new interactions, modulated electronics |
Stereochemical Effects on Mechanistic Activity
Currently, there is no specific information available in peer-reviewed literature that discusses the stereochemical effects of this compound on its mechanistic activity. The molecule itself does not possess a chiral center in its core structure. However, potential metabolic alterations or interactions with chiral biological macromolecules could introduce stereochemical considerations, but such studies have not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
While QSAR studies are a common approach to predict the biological activity of compounds based on their physicochemical properties, no specific QSAR models have been published for this compound. General QSAR studies on purine derivatives have highlighted the importance of descriptors such as electronic properties, hydrophobicity, and steric factors in determining their biological activity. For instance, studies on various series of purine analogs have demonstrated that substitutions at different positions of the purine ring significantly influence their activity as enzyme inhibitors or receptor antagonists. However, without a dataset of structurally related analogs of this compound and their corresponding biological activities, the development of a specific and predictive QSAR model is not feasible.
Correlation Between Structural Features and Molecular Interaction Mechanisms
The molecular structure of this compound, featuring a purine core with an ethyl acetate substituent at the 8-position, suggests several potential points of interaction with biological targets. The purine ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The ethyl acetate group introduces a carbonyl oxygen that can also participate in hydrogen bonding, as well as a lipophilic ethyl group that could engage in hydrophobic interactions.
Studies on other 8-substituted purines have shown that the nature of the substituent at this position is critical for determining the compound's binding affinity and selectivity for various protein targets. The size, polarity, and hydrogen-bonding capacity of the substituent can influence how the molecule fits into a binding pocket and interacts with key amino acid residues. However, without experimental data from techniques such as X-ray crystallography or NMR spectroscopy for this compound in complex with a biological target, any discussion of its specific molecular interaction mechanisms remains speculative.
Potential Applications in Chemical Biology and Advanced Materials Science
Development as Chemical Probes for Biological Research
The purine (B94841) core of ethyl 2-(9H-purin-8-yl)acetate makes it an intriguing candidate for the development of chemical probes. Such probes are instrumental in elucidating complex biological processes. The ethyl acetate (B1210297) substituent at the 8-position can be chemically modified, for instance, by introducing fluorescent tags or biotin (B1667282) labels. This would allow for the tracking and identification of purine-interacting proteins and enzymes within a cellular context, offering insights into metabolic pathways and signaling cascades where purine derivatives play a key role.
Utilization as Precursors for Complex Heterocyclic Synthesis
In the realm of synthetic chemistry, this compound can serve as a valuable precursor for the construction of more complex heterocyclic systems. The ester functionality is a versatile handle for a variety of chemical transformations, including reactions with nucleophiles to form amides or hydrazides. These derivatives can then undergo further cyclization reactions to generate novel fused heterocyclic compounds with potentially unique biological activities. The purine ring itself can also participate in cycloaddition reactions, further expanding the molecular diversity achievable from this starting material.
Integration into Functional Supramolecular Assemblies
The hydrogen-bonding capabilities of the purine ring, with its multiple nitrogen atoms acting as both donors and acceptors, are central to its potential role in supramolecular chemistry. This compound could be a building block for the self-assembly of intricate, ordered structures such as gels, liquid crystals, or molecular networks. The ester group could be modified to introduce other recognition motifs, enabling the formation of multi-component assemblies with tailored electronic or catalytic properties.
Role in the Design of Responsive Chemical Systems
The development of "smart" materials that respond to external stimuli is a burgeoning area of materials science. The purine moiety of this compound is sensitive to changes in pH due to the basicity of its nitrogen atoms. This property could be harnessed to create responsive chemical systems. For example, polymers or nanoparticles incorporating this purine derivative could exhibit changes in their physical or chemical properties, such as swelling or drug release, in response to pH variations characteristic of specific biological microenvironments, like those found in tumor tissues.
While the specific applications of this compound are still in the early stages of exploration, its structural attributes position it as a compound of considerable interest for future research and development across various scientific disciplines.
Future Research Directions and Unexplored Avenues
Innovations in Environmentally Benign Synthetic Routes
The synthesis of purine (B94841) derivatives, including ethyl 2-(9H-purin-8-yl)acetate, is an area ripe for the application of green chemistry principles. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. Future research is poised to develop more sustainable and environmentally friendly synthetic routes.
Key Innovations:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption. For purine analogues, microwave-promoted synthesis in benign solvents like water offers a rapid and efficient alternative to conventional heating methods rsc.org.
Catalytic Approaches: The development and application of novel catalysts are central to green synthesis. This includes the use of metal catalysts (e.g., palladium and nickel) for C-C bond formation at various positions on the purine ring, allowing for more direct and atom-economical transformations mdpi.commdpi.com. Biocatalysis, employing enzymes to carry out specific synthetic steps, presents another avenue for creating purine derivatives under mild, aqueous conditions.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is particularly well-suited for optimizing the synthesis of pharmaceutical intermediates like purine derivatives.
These innovative approaches not only promise to make the synthesis of this compound and related compounds more sustainable but also have the potential to unlock new chemical space by enabling reactions that are not feasible with traditional methods.
Application of Advanced Mechanistic Elucidation Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel derivatives. The application of advanced analytical and computational techniques can provide unprecedented insight into the formation and reactivity of this compound.
Advanced Techniques:
Single-Molecule Studies: Techniques such as single-molecule fluorescence spectroscopy and scanning probe microscopy allow for the direct observation of individual molecules as they undergo chemical reactions oup.comnih.govwikipedia.org. This can reveal transient intermediates and reaction pathways that are obscured in ensemble measurements, providing a more detailed understanding of the reaction mechanism at a fundamental level oup.comnih.govacs.org.
Computational Chemistry: Quantum chemical computations are powerful tools for investigating reaction mechanisms, predicting reaction sites, and understanding the electronic structure of molecules rsc.org. For purine derivatives, computational studies can elucidate the reactivity of different positions on the purine ring and guide the rational design of new synthetic strategies rsc.org.
In-Situ Spectroscopic Analysis: Techniques like real-time NMR and IR spectroscopy can monitor the progress of a reaction as it occurs, providing valuable kinetic and mechanistic data.
By combining these advanced techniques, researchers can build a comprehensive picture of the chemical transformations involved in the synthesis and derivatization of the purine acetate (B1210297) scaffold.
Identification of Novel Biological Targets and Undiscovered Pathways
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties nih.goveurekaselect.comprolekare.czrsc.org. A key area of future research will be to identify novel biological targets for this compound and its derivatives, and to explore their effects on previously undiscovered cellular pathways.
Research Focus:
Target-Based Screening: High-throughput screening of this compound and its analogues against diverse panels of biological targets, such as kinases, phosphatases, and metabolic enzymes, could uncover new therapeutic opportunities. Purine analogues are known to inhibit key enzymes involved in DNA synthesis and cell proliferation nih.govwikipedia.org.
Phenotypic Screening: An alternative approach is to screen compounds for their effects on cellular phenotypes, without a preconceived notion of the target. This can lead to the discovery of compounds that act through novel mechanisms of action.
Chemical Biology Approaches: The use of chemical probes derived from the purine acetate scaffold can help to identify and validate new biological targets. These probes can be used in techniques such as affinity chromatography and activity-based protein profiling.
Exploration of Riboswitches: Purine-binding riboswitches, which are structured RNA domains that regulate gene expression in bacteria, represent a novel class of antimicrobial targets. Designing purine analogues that specifically bind to these riboswitches could lead to the development of new antibiotics researchgate.net.
The structural versatility of the purine ring suggests that a vast number of biological targets remain to be explored for compounds like this compound.
Integration into Interdisciplinary Fields
The unique chemical and biological properties of purine derivatives make them attractive candidates for integration into a variety of interdisciplinary fields beyond traditional medicinal chemistry.
Interdisciplinary Applications:
Bionanotechnology: Purine derivatives can be functionalized onto nanoparticles to create targeted drug delivery systems nih.gov. For example, purine-functionalized nanoparticles could be designed to specifically deliver a therapeutic payload to cancer cells, thereby increasing efficacy and reducing side effects nih.gov. Peptides can also be used to functionalize nanoparticles for targeted delivery mdpi.com. Platinum nanoparticles functionalized with biomolecules have also shown promise as therapeutic agents mdpi.com.
Advanced Catalysis: The nitrogen atoms in the purine ring can act as ligands for metal ions. This opens up the possibility of using purine derivatives as scaffolds for the development of novel catalysts for a range of organic transformations.
Materials Science: The ability of purine derivatives to self-assemble through hydrogen bonding could be exploited in the development of new supramolecular materials with interesting electronic or optical properties. Cupric ion functionalized polydopamine coated magnetic microspheres have been used for the extraction of purines nih.gov.
Chemical Sensors: The specific binding properties of purine derivatives could be harnessed to create chemical sensors for the detection of specific analytes.
The integration of the purine acetate scaffold into these diverse fields has the potential to lead to the development of new technologies with a wide range of applications.
Exploration of New Chemical Space Based on Purine Acetate Scaffold
The purine acetate scaffold of this compound provides a versatile platform for the synthesis of a diverse library of new compounds. By systematically modifying the purine ring and the acetate side chain, it is possible to explore a vast new chemical space and to develop derivatives with tailored properties.
Strategies for Exploration:
Combinatorial Chemistry: The use of combinatorial synthesis techniques can rapidly generate large libraries of purine acetate derivatives with diverse substituents at various positions on the purine ring.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of the purine acetate scaffold affect its biological activity can guide the design of more potent and selective compounds nih.govnih.govresearchgate.netacs.org.
Bioisosteric Replacement: Replacing certain functional groups on the purine acetate scaffold with other groups that have similar physical or chemical properties can lead to compounds with improved pharmacokinetic or pharmacodynamic profiles.
Fragment-Based Drug Discovery: Small molecular fragments that bind to a biological target can be identified and then elaborated into more potent lead compounds based on the purine acetate scaffold.
Q & A
Q. What standards should guide the reporting of synthetic yields and purity in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
